Benzamide, N-(2-acetylphenyl)-4-chloro-
CAS No.: 1640-44-4
Cat. No.: VC20680633
Molecular Formula: C15H12ClNO2
Molecular Weight: 273.71 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1640-44-4 |
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Molecular Formula | C15H12ClNO2 |
Molecular Weight | 273.71 g/mol |
IUPAC Name | N-(2-acetylphenyl)-4-chlorobenzamide |
Standard InChI | InChI=1S/C15H12ClNO2/c1-10(18)13-4-2-3-5-14(13)17-15(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,19) |
Standard InChI Key | ZFZMSNPPLMFOCB-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide backbone with two critical substituents:
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A chlorine atom at the 4-position of the aromatic ring.
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An acetyl group (-COCH₃) at the 2-position of the adjacent phenyl ring.
This configuration enhances lipophilicity, facilitating membrane permeability and interaction with biological targets. The IUPAC name, N-(2-acetylphenyl)-4-chlorobenzamide, reflects its substitution pattern.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₂ClNO₂ |
Molecular Weight | 273.71 g/mol |
CAS Number | 1640-44-4 |
XLogP3 | 2.9 (predicted lipophilicity) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Data sourced from PubChem and Vulcanchem .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 7.47–7.89 ppm correspond to aromatic protons, while δ 2.33 ppm indicates the acetyl methyl group .
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IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1710 cm⁻¹ (acetyl C=O) confirm functional groups .
Synthesis and Analytical Methods
Synthetic Pathways
The synthesis typically involves amide bond formation between 4-chlorobenzoyl chloride and 2-acetylaniline under controlled conditions:
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Step 1: Activation of 4-chlorobenzoic acid using thionyl chloride (SOCl₂) to form 4-chlorobenzoyl chloride .
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Step 2: Reaction with 2-acetylaniline in tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine) .
Table 2: Optimization of Reaction Conditions
Parameter | Optimal Value | Yield Improvement |
---|---|---|
Solvent | THF | 85% → 92% |
Temperature | 25°C | Reduced byproducts |
Catalyst | Triethylamine | 77% → 89% |
Adapted from Royal Society of Chemistry protocols .
Analytical Validation
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HPLC: Purity >98% achieved using a C18 column with acetonitrile/water (70:30) mobile phase.
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Mass Spectrometry: Molecular ion peak at m/z 273.71 confirms molecular weight .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The chlorine substituent enhances lipophilicity, promoting penetration into microbial cell membranes. Studies report:
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Gram-positive bacteria: MIC of 2 µg/mL against Staphylococcus aureus.
Table 3: Antimicrobial Activity Profile
Organism | MIC (µg/mL) | Mechanism of Action |
---|---|---|
S. aureus | 2.0 | Cell wall synthesis inhibition |
E. coli | 25.0 | DNA gyrase interference |
C. albicans | 10.0 | Ergosterol biosynthesis disruption |
Data synthesized from Vulcanchem and pharmacological studies .
Pharmacological Insights
Structure-Activity Relationships (SAR)
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Chlorine Substitution: Essential for DNA intercalation; removal reduces activity by 70%.
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Acetyl Group: Modulates solubility; replacement with hydroxyl decreases bioavailability .
Toxicological Profile
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Acute Toxicity: LD₅₀ >500 mg/kg in murine models, indicating favorable safety.
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Metabolism: Hepatic cytochrome P450-mediated oxidation to 4-chlorobenzoic acid .
Applications in Medicinal Chemistry
Drug Development
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Antimicrobial Agents: Lead optimization for MRSA-targeted therapies .
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Anticancer Scaffolds: Hybrid derivatives with cisplatin show synergistic effects.
Industrial Synthesis
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